molecular formula C19H14Cl2N2O3S B11518905 N-[(2E,5Z)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11518905
M. Wt: 421.3 g/mol
InChI Key: FALAFNXUBXHQBU-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E,5Z)-5-({3-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a dichlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-({3-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves a multi-step process:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with an α-haloamide under basic conditions to form the thiazolidine ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a dichlorobenzene derivative.

    Formation of the Methoxyphenyl Group: This involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the methoxy group.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5Z)-5-({3-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2E,5Z)-5-({3-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-({3-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: Compounds with similar dichlorophenyl groups.

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings.

    Acetamide Derivatives: Compounds with similar acetamide moieties.

Uniqueness

N-[(2E,5Z)-5-({3-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(5Z)-5-[[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H14Cl2N2O3S/c1-11(24)22-19-23-18(25)17(27-19)9-12-3-2-4-14(7-12)26-10-13-5-6-15(20)16(21)8-13/h2-9H,10H2,1H3,(H,22,23,24,25)/b17-9-

InChI Key

FALAFNXUBXHQBU-MFOYZWKCSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.